N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-{4-[(Acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide and related compounds involves multiple steps, including direct fluorination, acetylation, and reactions with different reagents to achieve the desired functional groups and molecular structure. For instance, the preparation of perfluoro-[N-(4-pyridyl)acetamide], a related compound, demonstrates the complexity and versatility of synthetic routes applicable to fluorinated acetamides (Banks et al., 1996).
Molecular Structure Analysis
The molecular structure of N-{4-[(Acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide is characterized by the presence of sulfonyl, acetylamino, and trifluoroacetamide groups attached to a phenyl ring. This structure has been extensively analyzed using various spectroscopic and crystallographic techniques to understand its configuration and stability (Shukla & Yadava, 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. Its reactivity has been explored in the context of electrophilic fluorination, highlighting its potential as a fluorinating agent under mild conditions. The compound's ability to undergo reactions that introduce or modify functional groups makes it a valuable tool in organic synthesis (Banks et al., 1996).
Scientific Research Applications
Synthesis of Sulfur(VI) Fluorides
N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide plays a critical role in the synthesis of sulfur(VI) fluorides. It has been utilized as a shelf-stable, crystalline reagent for producing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This advancement has enabled the efficient synthesis of these compounds, highlighting the compound's utility in facilitating complex chemical reactions through an oxidative C-H functionalization protocol (Zhou et al., 2018).
Antimicrobial Agent Synthesis
Further, N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide has been incorporated into the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety for potential use as antimicrobial agents. This application demonstrates the compound's role in creating novel agents that can address various microbial threats, contributing significantly to the field of medicinal chemistry and pharmacology (Darwish et al., 2014).
Electrochemical Properties in Lithium Batteries
Additionally, the compound has been explored for its electrochemical properties, particularly in the context of lithium battery electrolytes. Room temperature ionic liquids based on asymmetric amide anions, including 2,2,2-trifluoro- N -(trifluoromethylsulfonyl)acetamide, have shown promising physical and electrochemical properties when paired with aliphatic onium cations. This research paves the way for the development of more efficient and safer lithium batteries, underscoring the chemical's importance in energy storage technologies (Matsumoto et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4S/c1-6(16)15-20(18,19)8-4-2-7(3-5-8)14-9(17)10(11,12)13/h2-5H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIHHKKDRSVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide |
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